molecular formula C7H6O3<br>C7H6O3<br>HOC6H4COOH B1681397 Salicylic acid CAS No. 69-72-7

Salicylic acid

Cat. No.: B1681397
CAS No.: 69-72-7
M. Wt: 138.12 g/mol
InChI Key: YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Description

Salicylic acid (SA), a monohydroxybenzoic acid (C₇H₆O₃), is characterized by a hydroxyl group (-OH) ortho to the carboxylic acid (-COOH) on its benzene ring . It occurs naturally in plants like willow bark and functions as a phytohormone, regulating stress responses and pathogen defense . In humans, SA and its derivatives (e.g., acetylthis compound) are widely used for anti-inflammatory, analgesic, and dermatological applications (e.g., acne treatment) due to its keratolytic and anti-microbial properties . Its biosynthesis in plants occurs via the shikimate or phenylpropanoid pathways, with roles in enhancing nitrogen metabolism and antioxidant defense under stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydroxide to form sodium phenoxide, which is then carboxylated with carbon dioxide to produce sodium salicylate. The sodium salicylate is then acidified to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced from dry sodium phenoxide and carbon dioxide, followed by treatment with acid.

Chemical Reactions Analysis

Salicylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, sulfuric acid, and sodium hydroxide. Major products formed include acetylthis compound and various salicylate salts .

Scientific Research Applications

Salicylic acid is a versatile compound with a wide range of applications, including uses in medicine, manufacturing, and plant physiology . It is found naturally in plants and fruits, and it is a metabolite of aspirin .

Medical Applications

This compound is commonly used in medicine, primarily for its ability to remove the outer layer of skin . It achieves this by dissolving the intercellular cement material . Some specific medical applications include:

  • Dermatological Treatments this compound is used to treat various skin conditions such as warts, psoriasis, acne vulgaris, ringworm, dandruff, ichthyosis, seborrheic dermatitis, calluses, corns, keratosis pilaris, and acanthosis nigricans . A study demonstrated that a 2% this compound lotion applied twice daily was significantly more effective than a placebo in treating mild to moderate acne . The active therapy showed benefits at 4, 8, and 12 weeks, particularly in reducing noninflamed lesions at 8 and 12 weeks, and inflamed lesions at 12 weeks .
  • Acne Treatment this compound's effectiveness in treating acne is attributed to its keratolytic, anti-inflammatory, and bactericidal properties . It also reduces sebum secretion, which further helps in treating acne . A study showed that using three this compound-based products significantly improved acne lesions within 8 weeks, reduced discomfort, and improved overall appearance with good tolerability .
  • Treatment for Colorectal Cancer this compound may reduce the risk of colorectal cancer .

Other Salicylate Derivatives

  • Acetylthis compound (Aspirin) Prepared by the acetylation of this compound, aspirin is a standard non-steroidal anti-inflammatory drug (NSAID) used to treat inflammatory musculoskeletal disorders .
  • Bismuth subsalicylate Found in stomach-relief aids like Pepto-Bismol, it acts as an anti-inflammatory, antacid, and mild antibiotic .
  • Methyl salicylate Used as a liniment to relieve joint and muscle pain .
  • Choline salicylate Used topically to relieve mouth ulcer pain .

Manufacturing Applications

In manufacturing, this compound serves multiple purposes :

  • It is used as a food preservative, bactericide, and antiseptic .
  • It is a key ingredient in the production of several pharmaceuticals, including 4-aminothis compound, sandulpiride, and landetimide, and is also used in picric acid production .
  • This compound is a key starting material for making acetylthis compound (aspirin) .

Plant Hormone Applications

This compound functions as a phytohormone in plants, influencing various aspects of plant physiology :

  • It plays a role in plant growth and development, photosynthesis, transpiration, and ion uptake and transport .
  • It is involved in endogenous signaling and mediates plant defense against pathogens , inducing the production of pathogenesis-related proteins and defensive metabolites .
  • Exogenous application of this compound can aid plant development by enhancing seed germination, bud flowering, and fruit ripening, although high concentrations can negatively affect these processes .
  • The volatile methyl ester of this compound, methyl salicylate , facilitates plant-plant communication by inducing immune responses in nearby plants after conversion back to this compound .

Impact on Disinfection Byproducts

This compound is a naturally occurring phenol . Research indicates that exposure to high levels of disinfection byproducts (DBPs), including chloramines, can lead to respiratory issues like asthma and bronchitis . Long-term exposure to DBPs can also weaken the immune system, increasing susceptibility to infections and illnesses .

Effect on Plants

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

  • Benzoic Acid : Lacks the -OH group, resulting in lower solubility in polar solvents (e.g., water) compared to SA. SA’s ortho-OH enables intramolecular hydrogen bonding, enhancing lipid solubility and membrane permeability .
  • 4-Hydroxybenzoic Acid (4-HA) : A positional isomer with the -OH group para to -COOH. 4-HA is less effective in inducing plant defense genes compared to SA due to differences in receptor binding .
  • Acetylsalicylic Acid (Aspirin) : A prodrug of SA. Its weak induction of plant defense genes (e.g., ZmPR1) is attributed to slow hydrolysis into SA .

Physicochemical Properties

Compound Solubility in Ethanol-Water (298.15 K) LogP Antioxidant Mechanism (vs. Phenol)
This compound 2.24 mg/mL (water) 2.26 Higher BDE and IP via HAT/SETPT
Benzoic Acid Lower than SA in ethanol-rich mixtures 1.87 Lower antioxidant activity
2,4-Dihydroxybenzoic Acid Similar FT-IR/NMR profiles to SA N/A Comparable reactivity to SA

Separation Challenges

SA’s structural similarity to isomers (e.g., 4-HA) complicates purification. Molecularly imprinted membranes or chromatographic methods are required, as conventional techniques struggle with polarity and solubility differences .

Key Research Findings

  • Solubility: SA’s solubility in ethanol-water mixtures peaks at ethanol-rich compositions (δ ≈ 26.5 MPa¹/²), diverging from Fedors’ predictions due to non-polar interactions .
  • Stress Mitigation : SA at 50 µM enhances salt tolerance in Saponaria officinalis by modulating osmolyte metabolism , but excessive doses (>200 µM) exacerbate oxidative damage in radish via lipid peroxidation .
  • Drug Delivery : SA-alginate co-precipitates via supercritical atomization improve stability for cosmetic applications, outperforming free SA in controlled release .

Contradictions and Considerations

  • Dose-Dependent Effects : Low SA concentrations (50 µM) boost nitrogen use efficiency in cucumber seedlings, while higher doses inhibit growth .
  • Environmental Stress : SA mitigates salinity damage in some species (e.g., Saponaria) but amplifies oxidative stress in radish under combined SA-NaCl treatment , highlighting species- and concentration-specific responses.

Biological Activity

Salicylic acid (SA), a colorless, crystalline organic acid, is widely recognized for its diverse biological activities, particularly in the fields of pharmacology and dermatology. This article provides a comprehensive overview of its biological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound is a beta hydroxy acid (BHA) with the chemical formula C₇H₆O₃. It is known for its ability to penetrate the skin and dissolve the intercellular cement that holds skin cells together, promoting desquamation (exfoliation) and improving skin texture . The primary mechanisms through which this compound exerts its effects include:

  • Anti-inflammatory Activity : this compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in the inflammatory response . It also modulates the expression of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), further contributing to its anti-inflammatory properties .
  • Antioxidant Properties : SA acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in tissues. This property is vital in conditions characterized by inflammation and tissue damage .
  • Keratinolytic Effect : By promoting the shedding of dead skin cells, this compound is effective in treating conditions like acne and psoriasis. It enhances the turnover of epidermal cells and prevents clogged pores .

Clinical Applications

This compound finds extensive use in dermatology, particularly for treating:

  • Acne Vulgaris : Numerous studies have demonstrated the efficacy of this compound in reducing acne lesions. A clinical trial showed that patients treated with a combination of this compound-based products experienced significant improvements in acne lesions over eight weeks .
  • Psoriasis : Due to its keratolytic properties, this compound is often included in topical treatments for psoriasis to help reduce scaling and improve skin appearance.
  • Wart Removal : this compound is commonly used in higher concentrations for the treatment of warts, where it helps to exfoliate the wart tissue.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Scar Treatment with this compound :
    • A study involving patients with elevated scars treated with a 2% this compound hydrogel showed significant decreases in scar width and height over 60 days. Patients reported symptomatic relief from tenderness and pain within days of treatment .
  • Efficacy in Acne Treatment :
    • A randomized controlled trial assessed the use of this compound compared to other treatments for acne vulgaris. Results indicated that 71% of patients treated with this compound exhibited a significant reduction in papulopustular lesions, outperforming other therapeutic options .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Clinical Application Study Reference
Anti-inflammatoryInhibition of COX and iNOSAcne treatment ,
AntioxidantScavenging ROSTissue protection ,
KeratinolyticPromotion of desquamationPsoriasis, acne ,
Scar reductionEnhanced healing propertiesScar management

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess salicylic acid’s role in mitigating salinity stress in plants?

  • Methodological Answer : Use a factorial design combining varying electrical conductivity (ECw) levels of irrigation water and this compound (SA) concentrations. For example, a 4×4 factorial (ECw: 0.8–3.2 dS m⁻¹; SA: 0–3.6 mM) with randomized blocks and replicates . Measure parameters like lipid peroxidation, antioxidant enzyme activity, and growth metrics. Statistical tools like ANOVA and Tukey’s test (p ≤ 0.05) ensure robustness .
  • Data Reference :

ECw (dS m⁻¹)SA (mM)ReplicatesKey Metrics
0.8–3.20–3.63–5MDA, SOD, CAT, yield

Q. What statistical approaches are recommended for analyzing this compound treatment effects in plant studies?

  • Methodological Answer : Implement split-plot or randomized complete block designs (RCBD) to account for variable interactions (e.g., SA × zinc sulfate). Use ANOVA with post-hoc tests (e.g., Fisher’s LSD or Tukey) to compare means. Software like SPSS or WinStat enhances reproducibility .

Q. How can this compound be quantified in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm provides accurate quantification in plant tissues. Calibrate with certified reference standards (e.g., USP/EP) and validate recovery rates (>95%) .

Advanced Research Questions

Q. What experimental frameworks address the interaction between this compound and other stress-mitigating compounds (e.g., zinc)?

  • Methodological Answer : Employ a two-factor factorial design (e.g., SA: 0–90 ppm; zinc sulfate: 0–50 ppm) in RCBD. Analyze synergistic/antagonistic effects on growth parameters (e.g., fruit yield in squash) using interaction plots and polynomial regression .

Q. How does this compound exacerbate or alleviate oxidative stress via H₂O₂ modulation?

  • Methodological Answer : Measure H₂O₂ production, lipid peroxidation (MDA), and protein oxidation in SA-treated Arabidopsis. Use dimethylthiourea (DMTU) to trap H₂O₂ and validate SA’s dependency on H₂O₂ for oxidative damage. Monitor enzyme kinetics (e.g., catalase inactivation) via spectrophotometry .

Q. What strategies optimize this compound delivery systems for enhanced bioavailability?

  • Methodological Answer : Apply Box-Behnken design to optimize liposomal SA formulations. Variables include lipid concentration, hydration time, and drug-loading efficiency. Characterize particle size (PDI < 0.3), zeta potential, and in vitro release profiles (e.g., 80% cumulative release at 24h) .

Q. How can genetic engineering improve this compound biosynthesis in microbial systems?

  • Methodological Answer : Introduce plasmid-borne isochorismate pyruvate lyase (IPL) into E. coli to bypass energy-intensive chemical synthesis (e.g., Kolbe-Schmitt). Quantify SA yield via LC-MS and compare with traditional extraction methods .

Q. What molecular mechanisms link this compound to pathogen resistance signaling?

  • Methodological Answer : Correlate endogenous SA levels with PR protein expression in TMV-resistant tobacco. Use ELISA or qPCR to track PR1 gene induction. Validate SA’s role as a signaling molecule via exogenous application and mutant analysis .

Q. Key Methodological Considerations

  • Dosage Optimization : SA efficacy is concentration-dependent. For foliar application, 50–150 ppm at critical growth stages (e.g., 20–60 DAS) maximizes yield in crops like cucumber .
  • Stress Gradients : Define ECw thresholds (e.g., 3.6 dS m⁻¹ for cashew) to simulate field-relevant salinity .
  • Analytical Validation : Include negative controls (e.g., SA-free treatments) and certified reference materials (CRM) to avoid false positives .

Properties

IUPAC Name

2-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
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Molecular Formula

C7H6O3, Array
Record name SALICYLIC ACID
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Related CAS

25496-36-0
Record name Benzoic acid, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID7026368
Record name Salicylic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour
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Boiling Point

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg
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Flash Point

315 °F (157 °C) (closed cup), 157 °C
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Solubility

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol)
Record name Salicylic acid
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4
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Vapor Density

4.8 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114
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Impurities

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol
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Color/Form

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol

CAS No.

69-72-7
Record name SALICYLIC ACID
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Melting Point

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C
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Synthesis routes and methods I

Procedure details

The following experiments illustrate (A) the reduced gastric toxicity of 2-(carbamoyl)phenyl-2-acetoxybenzoate relative to a physical mixture of aspirin and salicylamide and (B) the in vivo hydrolysis of 2-(carbamoyl)phenyl-2-acetoxybenzoate to give plasma concentrations of salicylic acid and salicylamide.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A glass-made reactor was charged with 5.1 g (0.02 mole) of 5-(α, α-dimethylbenzyl)salicylic acid, 50 ml of nitromethane, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was maintained at 95° C. under stirring. At the same temperature, 22.5 g (0.16 mole) of p-methylbenzyl chloride was added dropwise over 10 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature to complete the reaction. The weight average molecular weight of the thus-obtained resin was 2400.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A glass-made reactor was charged with 6.9 g (0.02 mole) of 3,5-di(4-methylbenzyl)salicylic acid, 50 ml of isopropyl ether and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 50° C. under stirring. At the same temperature, 7.6 g (0.06 mole) of benzyl chloride was added dropwise over 8 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and was then poured into a dilute aqueous solution of hydrochloric acid. The resultant mixture was allowed to separate into layers. The solvent was then distilled out to obtain 12.0 g of a reddish brown resin. The weight average molecular weight of the thus-obtained resin was 1250, while its softening point was 65° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Charged were 5.50 g (0.02 mole) of 1-hydroxy-2-carboxy-4-benzylnaphthalene, 50 ml of 1,2-dichloroethane, and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 70° C. under stirring. Then, 5.2 g (0.03 mole) of benzyl bromide was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and then poured into dilute hydrochloric acid. The resultant mixture was allowed to separate into layers. The lower organic layer was concentrated to obtain 8.2 g of a reddish brown resin. The weight average molecular weight of the resin was 720.
Name
1-hydroxy-2-carboxy-4-benzylnaphthalene
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

A glass-made reactor was charged with 5.4 g (0.02 mole) of 3-tert-butyl-5-phenylsalicylic acid, 30 ml of glacial acetic acid, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was heated under stirring and maintained under reflux. Then, 12.4 g (0.08 mole) of 2,4-dimethylbenzyl chloride was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours under reflux to complete the reaction. The weight average molecular weight of the thus-obtained resin was 1680.
Name
3-tert-butyl-5-phenylsalicylic acid
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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